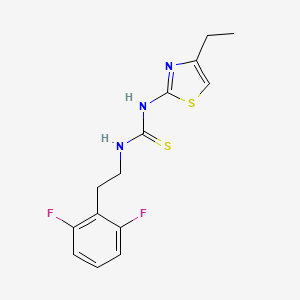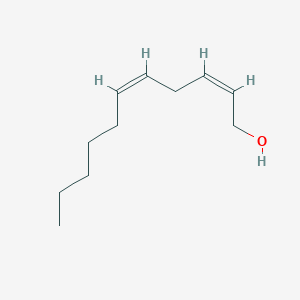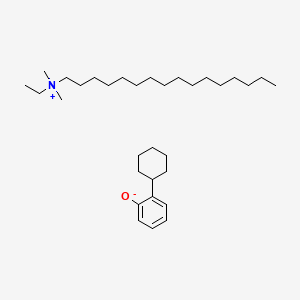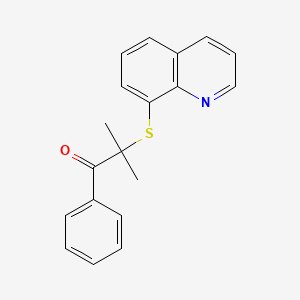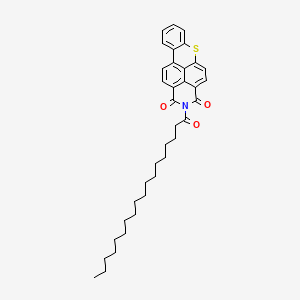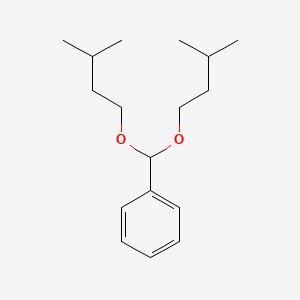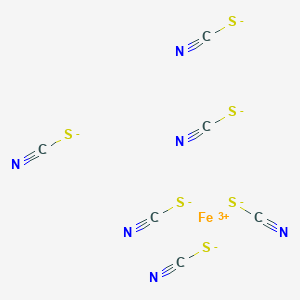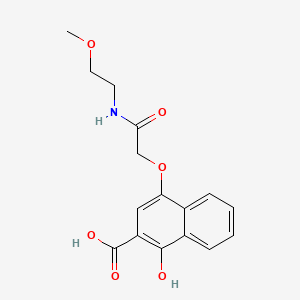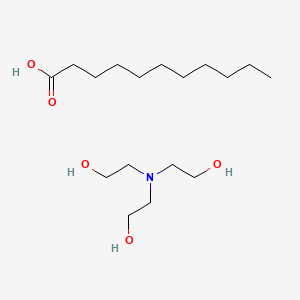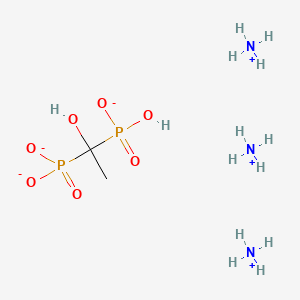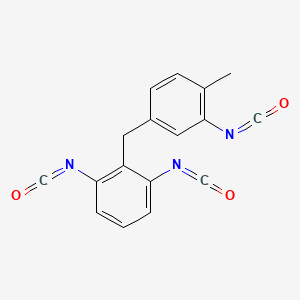
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate is a chemical compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of multiple isocyanate groups attached to an aromatic ring structure. This compound is known for its reactivity and is widely used in various industrial applications, particularly in the production of polyurethanes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of an aromatic amine with phosgene. The process begins with the preparation of the corresponding diamine, which is then treated with phosgene under controlled conditions to form the diisocyanate. The reaction is usually carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is carefully controlled to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of the aromatic diamine and phosgene into the reactor, where the reaction takes place. The resulting diisocyanate is then purified through distillation to remove any impurities and unreacted starting materials. The final product is obtained as a high-purity liquid or solid, depending on the specific production method used.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The compound readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Substitution Reactions: The isocyanate groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Alcohols: React with the isocyanate groups to form urethanes under mild conditions.
Amines: React with the isocyanate groups to form ureas, typically at room temperature.
Water: Reacts with the isocyanate groups to form carbamic acids, which can further decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose to release carbon dioxide.
Aplicaciones Científicas De Investigación
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, which have applications in the automotive, construction, and furniture industries.
Mecanismo De Acción
The mechanism of action of 2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups in the compound have a strong affinity for nucleophilic compounds such as water, alcohols, and amines. When the compound comes into contact with these nucleophiles, it undergoes addition reactions to form urethanes, ureas, and carbamic acids. These reactions are the basis for the production of polyurethanes and other materials.
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): A widely used diisocyanate with similar reactivity and applications.
Methylenediphenyl Diisocyanate (MDI): Another commonly used diisocyanate with similar properties.
Hexamethylene Diisocyanate (HDI): A diisocyanate with a different structure but similar reactivity.
Uniqueness
2-((3-Isocyanato-4-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific aromatic structure and the presence of multiple isocyanate groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in the production of high-performance materials and polymers.
Propiedades
Número CAS |
94213-37-3 |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
1,3-diisocyanato-2-[(3-isocyanato-4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-5-6-13(8-17(12)20-11-23)7-14-15(18-9-21)3-2-4-16(14)19-10-22/h2-6,8H,7H2,1H3 |
Clave InChI |
PJXWOMTVMBIZAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2=C(C=CC=C2N=C=O)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


